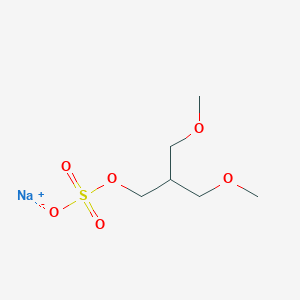

Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate

Description

Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate is an organosulfate compound characterized by a propyl backbone substituted with methoxy and methoxymethyl groups, terminated by a sulfate ester group neutralized as a sodium salt. The methoxy and methoxymethyl substituents may influence its solubility, biodegradability, and interaction with biological systems compared to simpler alkyl sulfates.

Properties

IUPAC Name |

sodium;[3-methoxy-2-(methoxymethyl)propyl] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S.Na/c1-10-3-6(4-11-2)5-12-13(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXPZIOSOQIBG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)COS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction for Amino-Allyl Intermediate

A solution of 3-(dimethylamino)-2-propenal reacts with paraformaldehyde and methanol under acidic catalysis (e.g., $$ \text{H}2\text{SO}4 $$) to form 3-(dimethylamino)-2-(methoxymethyl)-2-propenal:

$$

\text{3-(Dimethylamino)-2-propenal} + \text{CH}2\text{O} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{3-(Dimethylamino)-2-(methoxymethyl)-2-propenal}

$$

Conditions : Reflux in methanol for 12–24 hours, yielding an orange oil (87% yield).

Quaternization and Methoxylation

The amino group is replaced with methoxy via reaction with dimethyl sulfate in basic conditions:

$$

\text{3-(Dimethylamino)-2-(methoxymethyl)-2-propenal} + (\text{CH}3\text{O})2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{3-Methoxy-2-(methoxymethyl)-2-propenal}

$$

Conditions : Reflux with aqueous NaOH, followed by dimethyl sulfate addition at 0°C. Distillation yields a colorless liquid (41% yield, bp 80°C/0.5 mmHg).

Reduction to 3-Methoxy-2-(Methoxymethyl)Propan-1-ol

The α,β-unsaturated aldehyde undergoes catalytic hydrogenation to saturate the double bond and reduce the aldehyde to a primary alcohol:

$$

\text{3-Methoxy-2-(methoxymethyl)-2-propenal} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Methoxy-2-(methoxymethyl)propan-1-ol}

$$

Optimization Notes :

- Catalyst : 5–10% Pd/C under 1–3 atm $$ \text{H}_2 $$.

- Solvent : Ethanol or tetrahydrofuran.

- Yield : ~85–90% (estimated from analogous reductions).

Sulfation and Salt Formation

The primary alcohol is sulfated using dimethyl sulfate in a base-mediated reaction, followed by neutralization to the sodium salt:

Sulfation with Dimethyl Sulfate

$$

\text{3-Methoxy-2-(methoxymethyl)propan-1-ol} + (\text{CH}3\text{O})2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{3-Methoxy-2-(methoxymethyl)propyl sulfate}

$$

Conditions :

- Reagent stoichiometry : 1.1–1.3 equiv dimethyl sulfate.

- Temperature : 0–5°C to minimize side reactions.

- Base : Aqueous NaOH (50% w/w) for pH control.

Sodium Salt Formation

The intermediate sulfate ester is neutralized with sodium hydroxide to yield the final product:

$$

\text{3-Methoxy-2-(methoxymethyl)propyl sulfate} + \text{NaOH} \rightarrow \text{Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate}

$$

Purification : Crystallization from ethanol/water or column chromatography (silica gel, eluent: $$ \text{CH}2\text{Cl}2/\text{MeOH} $$).

Alternative Sulfation Strategies

Sulfur Trioxide Complexation

Reaction with a $$ \text{SO}3 $$-triethylamine complex in aprotic solvents (e.g., DMF):

$$

\text{Alcohol} + \text{SO}3\text{-NEt}_3 \rightarrow \text{Sulfate intermediate} \xrightarrow{\text{NaOH}} \text{Sodium salt}

$$

Advantages : Higher selectivity, reduced esterification side products.

Chlorosulfonic Acid

Direct sulfation with $$ \text{ClSO}_3\text{H} $$, though this method risks over-sulfation and requires stringent temperature control.

Analytical Characterization

Critical quality control metrics for the final product include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column, MeOH/H2O) | ≥98% |

| Sulfate content | Ion chromatography | 19.5–20.5% (theoretical: 20.1%) |

| Residual solvents | GC-MS | <100 ppm (methanol, DCM) |

Challenges and Optimization Opportunities

- Byproduct formation : Competing etherification during sulfation necessitates precise stoichiometry and low temperatures.

- Scale-up limitations : Catalytic hydrogenation requires high-pressure equipment; alternative reducing agents (e.g., NaBH4 with CeCl3) are under investigation.

- Yield improvement : Patent data suggest modifying the quaternization step (Section 2.2) with phase-transfer catalysts to enhance methoxylation efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: The compound is utilized in biochemical assays and as a component in buffer solutions.

Industry: It is used in the production of detergents, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate involves its interaction with various molecular targets. The sulfate group can participate in ionic interactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s behavior in different environments and its effectiveness in various applications .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium 3-Methoxy-2-(Methoxymethyl)Propyl Sulfate and Analogues

Key Observations:

- Irritancy : SLS’s linear alkyl chain increases membrane disruption, whereas branched or methoxy-substituted sulfates may reduce this effect .

- Biodegradability : Sulfate esters generally degrade faster than sulfonates, suggesting the target compound could be more environmentally favorable than sulfonate-based surfactants .

- Synthetic Utility : Unlike methanesulfonates, sulfate esters are less reactive but more suited for formulations requiring stability in aqueous media .

Biological Activity

Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. Its molecular formula is , and it features a sulfate group that enhances its solubility in biological systems.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant selectivity towards cancer cells compared to normal cells, indicating a potential for therapeutic applications.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HuTu 80 | 1.5 | 12.3 |

| PC3 | 2.0 | 10.5 |

| Normal Lung Cells | 10.0 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index (SI) represents the ratio of IC50 values between normal and cancer cells, suggesting that this compound is more effective against cancer cells than normal cells .

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis via the mitochondrial pathway. This process is characterized by increased reactive oxygen species (ROS) production, which leads to cellular stress and ultimately cell death.

Case Study: ROS Generation

In a study examining ROS levels in HuTu-80 cells treated with this compound, a significant increase in fluorescence intensity was observed, indicating elevated ROS production. This suggests that the compound's cytotoxic effects may be mediated by oxidative stress .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, which can affect its efficacy and safety profile .

Toxicological Profile

While this compound shows promise as an anticancer agent, it is essential to assess its toxicity. Current data indicate that at therapeutic doses, the compound exhibits minimal toxicity to normal human cells, but further studies are needed to fully elucidate its safety profile across different biological systems .

Q & A

Q. What are the established synthetic routes for Sodium 3-methoxy-2-(methoxymethyl)propyl sulfate, and how is purity validated?

The compound is typically synthesized via sulfonation of its sulfonyl chloride precursor, 3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride, under controlled hydrolysis conditions. The sulfonyl chloride intermediate reacts with sodium hydroxide to yield the sulfate salt. Purification involves column chromatography with ethyl acetate/petroleum ether mixtures, monitored by TLC for reaction completion . Purity is validated using FTIR (e.g., confirming sulfate group absorption at ~1628 cm⁻¹ for SO₂ stretches) and NMR spectroscopy (methoxy and methoxymethyl proton signals at δ 3.2–3.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

- FTIR-ATR : Identifies functional groups (e.g., sulfate, methoxy) and monitors degradation via shifts in key peaks (e.g., SO₂ at ~1628 cm⁻¹) .

- ¹H/¹³C NMR : Resolves methoxymethyl (CH₃OCH₂) and backbone protons, with DEPT-135 confirming quaternary carbons.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₁₃NaO₆S, theoretical 236.03 g/mol) and detects impurities .

Advanced Research Questions

Q. How can nucleophilic substitution reactions with this sulfate be optimized for sulfonamide/sulfonic acid synthesis?

Optimize reaction conditions by:

- pH Control : Basic conditions (pH >10) enhance nucleophilicity of amines/thiols.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature : Moderate heating (40–60°C) accelerates kinetics without degrading the sulfate . Monitor side products (e.g., hydrolysis byproducts) via HPLC-MS and adjust stoichiometry to minimize excess reagent .

Q. What role does this compound play in modifying conjugated polyelectrolytes for optical applications?

As a sulfonate dopant, it enhances fluorescence in polyelectrolytes by inducing backbone twisting, similar to sodium propyl sulfate (SPS). Compare fluorescence quantum yields before/after doping using UV-Vis and fluorescence spectroscopy. Note concentration-dependent effects: excess sulfate may quench emission due to aggregation .

Q. How should researchers address contradictions in data on sulfate reactivity across different studies?

Reconcile discrepancies by:

- Systematic Solubility Testing : Assess in water, DMSO, and ethanol to identify solvent-specific reactivity.

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., amines vs. alcohols).

- Computational Modeling : DFT calculations predict electrophilic sites (e.g., sulfur atom) and steric effects from methoxymethyl groups .

Q. What strategies mitigate degradation during long-term storage?

- Storage Conditions : Anhydrous environments (desiccated, under argon) at −20°C prevent hydrolysis.

- Stability Assays : Periodic FTIR/NMR checks detect degradation (e.g., loss of sulfate peaks, emergence of sulfonic acid signals).

- Additives : Stabilize with radical scavengers (e.g., BHT) if oxidative degradation is observed .

Q. How does this sulfate compare to analogs (e.g., sodium propyl sulfate) in modifying polymer properties?

Conduct comparative studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.